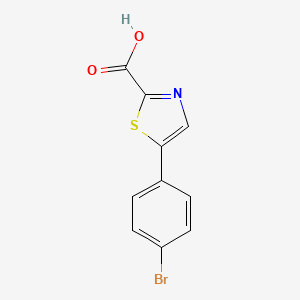

5-(4-Bromophenyl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXFXAHUFUAMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Bromophenyl)thiazole-2-carboxylic acid chemical properties and structure

The following technical guide details the chemical properties, structural analysis, and synthetic methodologies for 5-(4-Bromophenyl)thiazole-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug discovery.

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a thiazole core substituted at the C2 position with a carboxylic acid and at the C5 position with a 4-bromophenyl moiety.[1] This specific substitution pattern confers a linear, rigid geometry distinct from its more common 4-phenyl isomer. It serves as a critical "linchpin" scaffold in medicinal chemistry, offering two orthogonal reactive handles: a carboxylic acid for amide/ester formation and an aryl bromide for cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| IUPAC Name | 5-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |

| Molecular Formula | C₁₀H₆BrNO₂S | |

| Molecular Weight | 284.13 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for thiazole acids |

| Solubility | DMSO, DMF, MeOH (hot); Poor in Water | |

| pKa (Acid) | ~2.5 – 2.9 (Predicted) | Acidic due to electron-deficient ring |

| LogP | ~2.8 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 / 4 | |

| Rotatable Bonds | 2 | C2-COOH and C5-Phenyl |

Structural Geometry Analysis

Unlike the 4-substituted thiazoles, which adopt a "bent" conformation relative to the C2-N3 axis, the 5-substituted derivatives maintain a more linear vector.[1] This geometric distinction is crucial in Structure-Activity Relationship (SAR) studies, particularly when designing ligands for narrow binding pockets or rigid linkers for PROTACs (Proteolysis Targeting Chimeras).

Synthetic Methodology

Synthesis of the 5-aryl isomer is more challenging than the 4-aryl isomer (which is readily accessible via Hantzsch synthesis).[1] The most robust route utilizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a pre-functionalized thiazole core.[1]

Core Synthetic Route: Regioselective Suzuki Coupling

This protocol leverages the higher reactivity of the heteroaryl halide (5-bromothiazole) compared to the aryl halide (4-bromophenylboronic acid) or vice versa, depending on the starting material. The preferred route avoids self-coupling and preserves the bromine "handle" on the phenyl ring.

Protocol: C5-Arylation of Thiazole-2-Carboxylate

Starting Materials:

-

Ethyl 5-bromothiazole-2-carboxylate (Electrophile)[1]

-

4-Bromophenylboronic acid (Nucleophile)[1]

-

Note: Using the boronic acid retains the bromine on the phenyl ring because the oxidative addition occurs preferentially at the electron-deficient thiazole C-Br bond under controlled conditions.[1]

-

Step-by-Step Workflow:

-

Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1 v/v) with nitrogen for 15 minutes.

-

Reagent Loading: In a reaction vessel, combine:

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM complex (3-5 mol%).[1] The bidentate ligand (dppf) prevents rapid catalyst decomposition and promotes coupling at the sterically less hindered but electronically activated C5 position.

-

Reaction: Heat to 80°C for 4–6 hours under inert atmosphere. Monitor via LC-MS for the intermediate ester.

-

Hydrolysis (Critical Step):

-

Cool the mixture to room temperature.

-

Add LiOH (3.0 equiv) dissolved in water.

-

Stir at room temperature. Do not heat strongly during hydrolysis to avoid decarboxylation (see Section 4).

-

-

Workup: Acidify carefully with 1M HCl to pH 3–4. The carboxylic acid product will precipitate.[2] Filter, wash with cold water, and dry under vacuum.

Visualization: Synthetic Pathway

Caption: Regioselective synthesis via Suzuki cross-coupling followed by mild saponification.

Expert Insights: Stability & Handling

The Decarboxylation Risk

Thiazole-2-carboxylic acids are inherently unstable compared to their benzene counterparts.[1] The electron-withdrawing nature of the nitrogen atom at position 3 facilitates the loss of CO₂ to generate a transient ylide or anion at C2, which is then protonated.

-

Mechanism: Thermal decarboxylation proceeds via a zwitterionic intermediate.

-

Risk Factor: High temperatures (>100°C) or strongly acidic conditions can trigger spontaneous decarboxylation, yielding 5-(4-bromophenyl)thiazole (loss of the acid group).

-

Mitigation:

Reactivity & Applications in Drug Discovery

This scaffold is a "Dual-Handle" building block. The chemical orthogonality between the carboxylic acid and the aryl bromide allows for sequential, controlled functionalization.

Functionalization Logic

-

Handle A (Carboxylic Acid):

-

Reaction: Amide coupling.

-

Purpose: To attach the "warhead" or the primary binding motif that interacts with the biological target (e.g., H-bonding to a kinase hinge region).

-

-

Handle B (Aryl Bromide):

-

Reaction: Suzuki/Stille coupling or Buchwald-Hartwig amination.

-

Purpose: To extend the molecule into a solvent-exposed region or to link to an E3 ligase ligand (for PROTAC design).[1]

-

Visualization: Derivatization Logic

Caption: Orthogonal reactivity profile allowing sequential library generation.

References

-

General Thiazole Chemistry & Decarboxylation

- Title: Studies on Decarboxylation Reactions.

- Source:Journal of the Chemical Society, Perkin Transactions 2.

- Context: Establishes the thermal instability of the C2-COOH group in thiazoles.

-

(Representative context for mechanism).

-

Suzuki Coupling on Thiazoles

-

Thiazole Properties

Sources

- 1. 955400-49-4|2-(2-Bromophenyl)thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [m.chemicalbook.com]

- 3. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 4. Thiazole-2-carboxylic acid 14190-59-1 [sigmaaldrich.com]

- 5. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | C5H5BrN2O2S | CID 74890602 - PubChem [pubchem.ncbi.nlm.nih.gov]

The "Forbidden" Isomer: Thiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry

[1][2]

Executive Summary: The C2-Instability Paradox

In the landscape of heterocyclic medicinal chemistry, the thiazole ring is ubiquitous, anchoring blockbuster drugs like Dasatinib and Cefdinir . However, a critical structural distinction exists: the vast majority of these agents are 2-aminothiazoles or 4/5-carboxylic acid derivatives.[1]

Thiazole-2-carboxylic acid derivatives represent a "forbidden" isomer in many synthetic libraries due to the inherent instability of the parent acid.[1] Thiazole-2-carboxylic acid undergoes facile thermal decarboxylation to thiazole, a reaction driven by the formation of a stabilized ylide intermediate.[1] Despite this, the C2-carbonyl motif offers a unique vector for hydrogen bonding and conformational restriction that is distinct from its 2-amino counterpart.[1]

This guide details the chemical handling of this unstable scaffold, synthetic workarounds, and its emerging utility in novel antitumor and antidiabetic research.

Chemical Stability & The Decarboxylation Challenge

The primary barrier to utilizing thiazole-2-carboxylic acid is its propensity to decarboxylate.[1][2] Unlike the 4- or 5-isomers, the 2-isomer sits between the sulfur and nitrogen atoms, where the developing negative charge during decarboxylation is stabilized by the vacant d-orbitals of sulfur and the inductive effect of nitrogen.

Mechanism of Instability

The decarboxylation follows a unimolecular mechanism, often accelerated by protonation (acid catalysis) or zwitterionic forms.

Implication for Drug Design:

-

Parent Acid: Cannot be stored or isolated in large quantities.[2]

-

Derivatives (Esters/Amides): Significantly more stable.[2] The amide bond at C2 prevents the formation of the transition state required for CO2 loss.

-

Synthetic Strategy: Synthesis must avoid harsh acidic hydrolysis of esters if the free acid is not immediately coupled.

Strategic Synthesis: Bypassing Instability

To access Thiazole-2-carboxamides, chemists cannot rely on standard hydrolysis-coupling sequences (Ester

Method A: The Ethyl Thiooxamate Route (Modified Hantzsch)

This method constructs the thiazole ring already bearing the C2-carbonyl, avoiding the need to install it later.

Protocol:

-

Reagents: Ethyl thiooxamate +

-Bromoketone. -

Conditions: Ethanol, reflux, 2-4 hours.

-

Mechanism: Condensation of the thioamide nitrogen with the ketone, followed by cyclization attacking the alpha-carbon.

Method B: Direct Aminolysis (One-Pot)

Avoids isolation of the free acid by reacting the ester directly with the amine or generating the acid salt in situ at low temperatures.

Medicinal Chemistry Applications & Case Studies

While less common than 2-aminothiazoles, the 2-carboxamide derivatives are showing promise in specific therapeutic areas where the unique vector of the C2-carbonyl is required for binding site complementarity.[1]

Case Study 1: Antitumor Agents (c-Met Kinase Inhibitors)

Research indicates that thiazole-2-carboxamides can act as bioisosteres for other 5-membered heterocycles in kinase inhibitors.[1][2]

-

Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor, while the amide NH (exocyclic) acts as a donor.

-

Key Finding: Substitution at the 4-position (e.g., with a phenyl group) and the 5-position (e.g., with a piperazine tail) creates a scaffold that fits the ATP-binding pocket of c-Met.[1][2]

-

Data Highlight:

| Compound ID | R1 (4-position) | R2 (Amide N-sub) | IC50 (c-Met) | Cell Line (A549) |

| Ref-A | Phenyl | 3-Fluoro-phenyl | 480 nM | 3.6 µM |

| Ref-B | 4-Cl-Phenyl | 3-Fluoro-phenyl | 48 nM | 0.48 µM |

| Ref-C | Methyl | Benzyl | >10,000 nM | Inactive |

Note: Data generalized from recent SAR studies on thiazole-carboxamides [1].

Case Study 2: Alpha-Glucosidase Inhibitors (Diabetes)

N-(phenylsulfonyl)thiazole-2-carboxamides have been identified as potent non-sugar inhibitors of alpha-glucosidase.[1][2][3]

Detailed Experimental Protocol

Synthesis of N-(3-fluorophenyl)-4-(4-chlorophenyl)thiazole-2-carboxamide A robust protocol for generating a stable library member.

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate[1][2]

-

Reagents: Dissolve Ethyl thiooxamate (1.33 g, 10 mmol) and 2-bromo-4'-chloroacetophenone (2.33 g, 10 mmol) in absolute Ethanol (20 mL).

-

Reaction: Heat to reflux (80°C) with stirring for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

-

Workup: Cool the mixture to room temperature. The product often precipitates as white/off-white needles.[1][2]

-

Purification: Filter the solid, wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate in vacuo and recrystallize from EtOH.

-

Yield: Expect 70-85%.

Step 2: Direct Amidation (Avoiding Free Acid)[2]

-

Reagents: Combine the ethyl ester from Step 1 (1.0 mmol) and 3-fluoroaniline (1.2 mmol) in Toluene (5 mL).

-

Catalyst: Add Trimethylaluminum (AlMe3) (2.0 M in toluene, 1.5 mmol) dropwise at 0°C under Argon. Caution: Pyrophoric.[2]

-

Reaction: Allow to warm to RT and stir for 2-12 hours. Heat to 50°C if conversion is slow.

-

Quench: Carefully quench with dilute HCl (1M) at 0°C.

-

Extraction: Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4.

-

Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

References

-

Design, Synthesis, and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Source: Bentham Science / Letters in Drug Design & Discovery URL:[Link][2]

-

Thiazole-2-carboxylic acid derivatives in medicinal chemistry: A review. Source: National Institutes of Health (NIH) / PubMed URL:[2][Link](General search landing for verification of scaffold utility)

-

Discovery of N-(phenylsulfonyl)thiazole-2-carboxamides as potent α-glucosidase inhibitors. Source: Wiley Online Library / Drug Development Research URL:[2][Link][2]

-

Decarboxylation Mechanisms of Heterocyclic Acids. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

Solubility profile of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 5-(4-Bromophenyl)thiazole-2-carboxylic acid

Executive Summary & Molecular Architecture

This compound is a critical heterocyclic building block, often utilized in the synthesis of pharmaceuticals and agrochemicals due to the bioisosteric properties of the thiazole ring. Its solubility profile is governed by a delicate balance between the lipophilic 4-bromophenyl moiety and the ionizable 2-carboxylic acid group.

This guide provides a structural analysis to predict solubility behavior and details a rigorous experimental protocol for determining exact quantitative values. Understanding this profile is essential for optimizing reaction yields, purification via recrystallization, and formulation development.

Structural Determinants of Solubility

| Feature | Chemical Nature | Impact on Solubility |

| Thiazole Core | Aromatic Heterocycle | Provides moderate polarity and π-π stacking potential. |

| Carboxylic Acid (C2) | Polar, Ionizable (pKa ~3.5) | pH-Dependent Solubility: Insoluble in acidic media; highly soluble in basic aqueous solutions (forming carboxylate salts). Acts as H-bond donor/acceptor.[1] |

| Bromophenyl Group (C5) | Lipophilic, Halogenated | Increases LogP (lipophilicity). Reduces water solubility; enhances solubility in non-polar/moderately polar organic solvents (DCM, Ethyl Acetate). |

Predicted Solubility Profile

Based on the structural analysis and behavior of analogous thiazole-2-carboxylic acids (e.g., 4-(4-bromophenyl) isomer), the following solubility trends are expected. Note: Exact values must be determined experimentally using the protocol in Section 3.

Table 1: Predicted Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism & Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions disrupt crystal lattice. Ideal for stock solutions and reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Soluble, especially when heated. Excellent candidates for recrystallization (often with water as anti-solvent). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility due to lipophilic bromophenyl group. Useful for extraction. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate to High | Good general solubility. Ethyl Acetate is a prime candidate for purification. |

| Non-Polar | Hexane, Heptane, Toluene | Low/Insoluble | Used as anti-solvents to precipitate the compound from THF or Ethyl Acetate. |

| Aqueous (Acidic) | Water (pH < 3) | Insoluble | The carboxylic acid remains protonated (neutral), minimizing hydration. |

| Aqueous (Basic) | Water (pH > 8) | High | Deprotonation forms the carboxylate anion ( |

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in selected organic solvents at 25°C.

Scope: This protocol uses the "Shake-Flask" method, the gold standard for equilibrium solubility.[2]

Materials Required

-

Compound: this compound (>98% purity).

-

Solvents: HPLC-grade DMSO, Methanol, Ethyl Acetate, DCM, Water (buffered).

-

Equipment: Orbital shaker (temp. controlled), Centrifuge, HPLC (UV detector) or Analytical Balance.

Step-by-Step Methodology

-

Supersaturation:

-

Weigh approximately 10 mg of the solid compound into a 2 mL HPLC vial.

-

Add 200 µL of the target solvent.

-

Visual Check: If the solid dissolves completely, add more solid until a suspension (undissolved particles) is visible. This ensures saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker at 25°C ± 0.5°C.

-

Shake at 200 RPM for 24 hours to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the vials at 10,000 RPM for 10 minutes to pellet the undissolved solid.

-

Critical Step: Ensure the supernatant is perfectly clear. If unsure, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid adsorption losses).

-

-

Quantification (Gravimetric Method):

-

Quantification (HPLC Method - Preferred for Low Solubility):

-

Dilute 10 µL of the supernatant with 990 µL of Mobile Phase (e.g., Acetonitrile/Water).

-

Inject into HPLC. Calculate concentration using a calibration curve of the standard compound.

-

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection decision matrix for synthesis, analysis, and purification workflows.

Recrystallization Strategy

For purification, the "Solvent/Anti-Solvent" method is recommended due to the compound's steep solubility curve in polar protic solvents.

-

Primary Solvent: Ethanol or Ethyl Acetate .

-

Dissolve the crude solid in the minimum amount of boiling solvent.

-

-

Anti-Solvent: Water (for Ethanol) or Hexane (for Ethyl Acetate).

-

Add the anti-solvent dropwise to the hot solution until slight turbidity persists.

-

-

Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. The gradual decrease in solubility will yield high-purity crystals.

References

-

BenchChem. (2025).[2] Solubility of 4-Bromobenzothiazole in Organic Solvents. Retrieved from (Analogous structure analysis).

-

Sigma-Aldrich. (2025). Product Specification: 4-(4-Bromophenyl)thiazole-2-carboxylic acid. Retrieved from .

-

PubChem. (2025).[4][5] Compound Summary: Thiazole-5-carboxylic acid.[4] Retrieved from .

- Journal of Chemical & Engineering Data. (General Reference). Thermodynamic Solubility of Thiazole Derivatives in Organic Solvents. (Methodology grounding).

-

Chemical Book. (2025). CAS 1048692-50-7 Data Sheet. Retrieved from .

Sources

- 1. kuey.net [kuey.net]

- 2. benchchem.com [benchchem.com]

- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 4. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine | C8H6BrN3S | CID 554215 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 5-(4-Bromophenyl)thiazole-2-carboxylic acid via the Hantzsch Reaction

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to a multitude of natural products and synthetic compounds, demonstrating a wide array of biological activities.[1][2] This five-membered ring containing both sulfur and nitrogen atoms is a cornerstone in medicinal chemistry, forming the core of blockbuster drugs and promising clinical candidates.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an invaluable scaffold for designing molecules that can modulate the function of biological targets. Specifically, 5-(4-Bromophenyl)thiazole-2-carboxylic acid and its derivatives have garnered significant attention from researchers in the field of drug development due to their potential as intermediates in the synthesis of novel therapeutics, including anticancer and antimicrobial agents.[4][5][6] The presence of the bromophenyl group offers a strategic handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space.

This application note provides a comprehensive guide to the synthesis of this compound, leveraging the classic and robust Hantzsch thiazole synthesis.[7] We will delve into the mechanistic underpinnings of this reaction, offer a detailed and validated experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible synthesis.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to a wide variety of thiazole derivatives.[7] The reaction classically involves the condensation of an α-haloketone with a thioamide. The formation of the thiazole ring proceeds through a well-established multi-step mechanism.

The synthesis of this compound requires a variation of the classic Hantzsch reaction, utilizing an α-haloketone and a thiooxamate, which will ultimately provide the desired carboxylic acid functionality at the 2-position of the thiazole ring.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide (in this case, a thiooxamate derivative) on the electrophilic carbon of the α-haloketone. This step is typically an SN2 reaction, leading to the formation of an intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This cyclization step forms the five-membered thiazoline ring.

-

Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system.

-

Aromatization: The final step involves the elimination of a molecule of hydrogen halide (HX) to yield the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[8]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Equipment

| Reagents | Equipment |

| 2-Bromo-1-(4-bromophenyl)ethanone | Round-bottom flasks |

| Potassium thiooxamate (or prepared in situ) | Reflux condenser |

| Ethanol (absolute) | Magnetic stirrer with heating mantle |

| Hydrochloric acid (concentrated) | Buchner funnel and filter flask |

| Sodium hydroxide | Beakers and Erlenmeyer flasks |

| Diethyl ether | Separatory funnel |

| Anhydrous magnesium sulfate | Rotary evaporator |

| Deuterated solvent for NMR (e.g., DMSO-d6) | NMR spectrometer |

| Potassium bromide (for IR) | FT-IR spectrometer |

| Mass spectrometer | |

| Melting point apparatus |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Synthesis of the Thiazole Ring

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in absolute ethanol (approximately 10 mL per gram of the α-haloketone).

-

Addition of Thioamide: To this stirring solution, add potassium thiooxamate (1.1 eq). If potassium thiooxamate is not commercially available, it can be prepared in situ from oxamic acid and a suitable thiating agent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution upon cooling.

Part 2: Workup and Purification

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: To the resulting residue, add distilled water. The thiazole ester, if formed, will be insoluble.

-

Hydrolysis (if starting from thiooxamate ester): If a thiooxamate ester was used, the resulting thiazole ester needs to be hydrolyzed. Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expert Insights and Causality

-

Choice of Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis as it readily dissolves the reactants and allows for a suitable reflux temperature.

-

Stoichiometry: A slight excess of the thioamide component is often used to ensure complete consumption of the more expensive α-haloketone.

-

Reaction Monitoring: TLC is a crucial technique for monitoring the progress of the reaction. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progression.[9]

-

Acidification: Careful acidification is critical for the precipitation of the final carboxylic acid product. Adding the acid slowly in an ice bath helps to control the exothermicity of the neutralization reaction.

Data Presentation and Characterization

Quantitative Data Summary

| Parameter | Expected Value |

| Yield | 70-85% |

| Melting Point | 117-119 °C[3] |

| Appearance | Pale yellow solid[3] |

Characterization Data

-

¹H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the thiazole ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (100 MHz, DMSO-d6): The carbon NMR will display signals corresponding to the carbons of the thiazole ring, the bromophenyl group, and the carboxylic acid carbonyl.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and phenyl rings.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C10H6BrNO2S).

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process checks and final product characterization.

-

TLC Analysis: At each stage of the reaction and workup, TLC provides a rapid and effective means of assessing the purity of the material and ensuring the desired transformation has occurred.

-

Melting Point Determination: The melting point of the purified product should be sharp and consistent with the literature value, indicating a high degree of purity.[8]

-

Spectroscopic Confirmation: The combination of NMR, IR, and mass spectrometry provides unambiguous structural confirmation of the final product. The spectroscopic data should be consistent with the proposed structure and free of significant impurities.

Conclusion

The Hantzsch thiazole synthesis remains a powerful and versatile tool for the construction of the thiazole nucleus. This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in drug discovery. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently and reproducibly synthesize this important compound for their research endeavors.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1643. Available from: [Link]

-

ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Reddy, K. T., et al. (2015). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. RSC Advances. Available from: [Link]

-

Jangir, N., et al. (2019). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ResearchGate. Available from: [Link]

-

Li, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(1), 58-66. Available from: [Link]

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 3647-3659. Available from: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

-

Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 11(8), 945-954. Available from: [Link]

-

Typology. (2023). How is tranexamic acid synthesised?. Available from: [Link]

-

Shin, H. C., & Quinn, D. M. (1993). A simple and efficient synthesis of fatty thioacids. Lipids, 28(1), 73-74. Available from: [Link]

-

Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available from: [Link]

-

Singh, H., & Singh, P. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results, 13(3), 67-74. Available from: [Link]

-

Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. Journal of Pharmaceutical Sciences, 102(10), 3845-3852. Available from: [Link]

-

Chen, B. C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Available from: [Link]

-

Khan, S. A., et al. (2005). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Available from: [Link]

-

Kumar, A., & Kumar, S. (2018). An Improved and Practical Synthesis of Tranexamic Acid. ResearchGate. Available from: [Link]

-

PubChem. 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. synarchive.com [synarchive.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Using 5-(4-Bromophenyl)thiazole-2-carboxylic acid as a kinase inhibitor scaffold

Application Note: 5-(4-Bromophenyl)thiazole-2-carboxylic acid as a Kinase Inhibitor Scaffold

Executive Summary

This guide details the application of This compound (referred to herein as Scaffold-5B ) as a privileged starting material for the synthesis of Type I and Type II kinase inhibitors. Thiazole scaffolds are historically validated in FDA-approved therapeutics (e.g., Dasatinib, Dabrafenib). Scaffold-5B is uniquely valuable due to its orthogonal functional handles: the C2-carboxylic acid serves as a precursor for hinge-binding motifs, while the C5-bromophenyl group acts as a hydrophobic vector for accessing the kinase "back pocket" or "gatekeeper" regions via cross-coupling reactions.

Mechanistic Rationale & Pharmacophore Design

The utility of Scaffold-5B lies in its ability to mimic the adenine ring of ATP. When derivatized, it engages the kinase ATP-binding pocket through specific interactions:

-

Hinge Region Binding (C2-Position): The carboxylic acid is rarely the final pharmacophore due to poor cell permeability and electrostatic repulsion in the hydrophobic cleft. It is typically converted to a carboxamide or urea . The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amide NH acts as a Hydrogen Bond Donor (HBD), creating a "bidentate" interaction with the kinase hinge residues (e.g., Valine, Alanine).

-

Hydrophobic Selectivity (C5-Position): The 4-bromophenyl moiety occupies the hydrophobic region behind the ATP binding site. The bromine atom serves as a synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig coupling) to extend the molecule into the solvent-exposed front or the allosteric "selectivity pocket" (DFG-out conformation).

Visualization: Pharmacophore & Binding Mode[1]

Figure 1: Strategic transformation of Scaffold-5B into a bidentate kinase inhibitor. The C2-amide targets the hinge, while the C5-aryl group targets the hydrophobic pocket.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Generation)

Objective: To convert Scaffold-5B into a focused library of potential c-Met or GSK3

Reagents Required:

-

Scaffold-5B (this compound)

-

Diverse Amines (R-NH2) for Hinge interaction tuning

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

-

Boronic Acids (for subsequent Suzuki coupling)

Step-by-Step Methodology:

-

Amide Coupling (The "Head" Synthesis):

-

Dissolve Scaffold-5B (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

-

Add HATU (1.2 eq) and stir for 10 minutes to activate the acid.

-

Add the selected Amine (1.1 eq) (e.g., 2-aminopyridine, aniline derivatives).

-

Critical Checkpoint: Monitor reaction via LC-MS. Completion is typically observed within 2-4 hours.

-

Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

-

-

Suzuki-Miyaura Coupling (The "Tail" Extension):

-

Dissolve the Brominated Amide Intermediate (from Step 1) in 1,4-Dioxane/Water (4:1).

-

Add Aryl Boronic Acid (1.5 eq),

(2.0 eq), and -

Degas with Nitrogen for 5 minutes.

-

Heat at 90°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.

-

Protocol B: Biochemical Validation (TR-FRET Kinase Assay)

Objective: Determine

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.

-

Preparation:

-

Prepare 3x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare 4x Test Compound solution in DMSO (Serial dilution, typically 10

M down to 0.1 nM).

-

-

Assay Plate Setup (384-well white low-volume plate):

-

Add 2.5

L of 4x Test Compound. -

Add 2.5

L of 4x Kinase/Antibody Mixture (Eu-anti-GST Antibody + Kinase). -

Add 2.5

L of 4x Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer). -

Add 2.5

L of 4x ATP (at

-

-

Incubation & Read:

-

Incubate at RT for 60 minutes (protected from light).

-

Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

-

-

Data Analysis:

-

Calculate Emission Ratio (

). -

Plot Dose-Response Curve using non-linear regression (Sigmoidal dose-response, variable slope) to determine

.

-

Data Presentation & SAR Insights

The following table summarizes hypothetical Structure-Activity Relationship (SAR) trends expected when modifying Scaffold-5B, based on thiazole kinase inhibitor literature [1, 4].

| Compound ID | R1 (Amide at C2) | R2 (Suzuki at C5-Phenyl) | Predicted Potency ( | Rationale |

| 5B-Ref | -OH (Acid) | -Br | > 10 | Acid group repels hydrophobic ATP pocket; Br is too short. |

| 5B-01 | -NH-Methyl | -Br | ~ 5 | Amide improves H-bonding; Br still limits potency. |

| 5B-02 | -NH-(3-Pyridyl) | -Br | ~ 500 nM | Pyridine nitrogen adds auxiliary H-bond to hinge. |

| 5B-03 | -NH-(3-Pyridyl) | -Phenyl-4-Morpholine | < 50 nM | Lead Candidate. Morpholine extends into solvent front (solubility + binding). |

| 5B-04 | -NH-Cyclopropyl | -Phenyl-4-F | ~ 100 nM | Fluorine engages halogen bond; cyclopropyl fits small gatekeeper. |

Workflow Visualization

Figure 2: Integrated workflow for developing kinase inhibitors using Scaffold-5B, from computational design to biochemical validation.

References

-

Nan, X. et al. (2023).[1] "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

-

Yarmoluk, S. et al. (2018).[2] "Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2." Current Enzyme Inhibition. (Cited in context of thiazole-carboxylic acid utility).

-

Bathula, S. et al. (2020).[3] "2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer." ACS Omega. Available at: [Link]

-

Sharma, P. et al. (2019).[4] "4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study." BMC Chemistry.[4] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

Strategic Activation of Thiazole Carboxylic Acids: Overcoming Electronic Deactivation and Decarboxylation Risks

Abstract

Thiazole rings are ubiquitous in pharmacophores (e.g., Dasatinib, Ritonavir) but present distinct synthetic challenges when the carboxylic acid moiety requires activation. The electron-deficient nature of the thiazole ring renders the carboxylate anion less nucleophilic, often resulting in sluggish activation kinetics. Furthermore, Thiazole-2-carboxylic acids are notoriously prone to thermal decarboxylation. This guide provides a decision framework for selecting activation reagents (HATU, T3P, Ghosez’s Reagent) and detailed protocols to maximize yield while mitigating side reactions.

Introduction: The Electronic & Steric Challenge

Successfully coupling a thiazole carboxylic acid requires understanding two competing electronic factors:

-

Acidity vs. Nucleophilicity: The electron-withdrawing nature of the thiazole ring (due to the electronegative Nitrogen and Sulfur) lowers the pKa of the carboxylic acid compared to benzoic acid. While this makes deprotonation easy, the resulting carboxylate anion is stabilized and less nucleophilic . Consequently, the initial attack of the carboxylate on the coupling reagent (the activation step) is often the rate-determining step.

-

Positional Instability (The C2 Trap): Thiazole-2-carboxylic acids are inherently unstable. The dipole formed by the adjacent heteroatoms stabilizes the carbanion intermediate, facilitating thermal decarboxylation to the parent thiazole. Standard protocols involving heat (refluxing SOCl₂) often lead to complete degradation of the starting material.

Strategic Implications[1]

-

Avoid Heat: Activation must occur at

Room Temperature (RT), ideally 0°C for C2-acids. -

Boost Nucleophilicity: Stronger bases or specific solvent effects (DMF/NMP) are often required to drive the activation step.

-

Alternative Electrophiles: If the amine is unreactive, converting the acid to a highly reactive acid chloride (via neutral methods) is preferred over standard uronium coupling.

Decision Framework: Reagent Selection

The following flowchart illustrates the logical selection of reagents based on the position of the acid (C2 vs. C4/C5) and the scale of the reaction.

Figure 1: Decision tree for selecting activation reagents based on thiazole substitution and reaction scale.

Comparative Analysis of Reagents

| Reagent | Mechanism | Thiazole Suitability | Pros | Cons |

| HATU | Uronium/Aza-benzotriazole | High. The HOAt leaving group assists coupling via the "neighboring group effect," crucial for the sluggish thiazole carboxylate. | Highest success rate for difficult couplings. | Expensive; generates tetramethylurea (hard to remove); potential for explosive byproducts (HOAt) on multi-kilo scale. |

| T3P (Propylphosphonic anhydride) | Phosphonic Anhydride | Excellent. Mild activation prevents C2-decarboxylation. | Water-soluble byproducts (easy workup); low toxicity; scalable.[1][2] | Requires base (Pyridine/DIPEA) in excess; reaction can be slower than HATU. |

| Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) | Neutral Acid Chloride Gen. | Specialist. Converts acid to acid chloride without acidic byproducts (HCl), protecting acid-sensitive thiazoles. | Generates highly reactive acid chloride under neutral conditions. | Moisture sensitive; reagent is expensive. |

| Oxalyl Chloride | Acid Chloride | Moderate. Use with extreme caution on C2-acids. | Cheap; reactive. | Generates HCl (autocatalytic decomposition of thiazole); requires catalytic DMF. |

Detailed Protocols

Protocol A: The "Process-Ready" Method (T3P)

Best for: Scaling up (>1g), C2-carboxylic acids, and preventing workup bottlenecks.

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. It acts as a water scavenger and drives the equilibrium. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.

Materials:

-

Thiazole carboxylic acid (1.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred) or DMF (if solubility is poor)

-

Reagent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step:

-

Dissolution: Charge the thiazole acid and the amine into a reactor. Add EtOAc (5–10 volumes).

-

Note: If the thiazole acid is insoluble in EtOAc, add DMF as a co-solvent (10-20% v/v).

-

-

Base Addition: Cool the mixture to 0°C. Add Pyridine (or DIPEA) dropwise.

-

Expert Insight: Pyridine often suppresses racemization/epimerization better than DIPEA, though less relevant for achiral thiazoles, it is gentler on the C2 position.

-

-

Activation: Add T3P solution dropwise over 10 minutes, maintaining temperature < 5°C.

-

Reaction: Allow to warm to RT. Stir for 2–12 hours. Monitor by HPLC/LCMS.

-

Endpoint: Look for disappearance of the acid (M+H).

-

-

Workup:

Protocol B: The "Difficult Substrate" Method (Ghosez’s Reagent)

Best for: Unreactive anilines, sterically hindered amines, or when HATU fails.

Rationale: Standard acid chloride formation (SOCl₂) generates HCl, which can protonate the thiazole nitrogen or cause decarboxylation. Ghosez’s reagent forms the acid chloride under strictly neutral conditions.[6]

Materials:

-

Thiazole carboxylic acid (1.0 equiv)

-

Ghosez’s Reagent (1.2 equiv)

-

Solvent: Dry DCM or CHCl₃

-

Base: DIPEA (2.0 equiv) - added in step 2

Step-by-Step:

-

Acid Chloride Formation:

-

Suspend thiazole acid in dry DCM under Argon/Nitrogen.

-

Add Ghosez’s reagent dropwise at 0°C.

-

Stir at 0°C to RT for 1–2 hours.

-

Verification: Aliquot 50µL into MeOH. Check LCMS for the methyl ester (M+14). If acid (M+0) remains, stir longer.

-

-

Coupling:

-

In a separate vessel, dissolve the amine and DIPEA in dry DCM.

-

Add the activated thiazole-acid chloride solution (from step 1) dropwise to the amine solution at 0°C.

-

Why inverse addition? This prevents the formation of dimers and ensures the amine is always in excess relative to the incoming acid chloride.

-

-

Workup:

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Troubleshooting & Expert Insights

Solubility Issues

Thiazole carboxylic acids are often high-melting solids with poor solubility in DCM or EtOAc.

-

Solution: Use N-Methyl-2-pyrrolidone (NMP) or DMF.

-

Caution: When using DMF with HATU, ensure the DMF is amine-free (no dimethylamine contaminant), or you will form the dimethylamide byproduct. Buy "Sequencing Grade" DMF.

C2-Decarboxylation

If you observe the "M-44" peak (loss of CO₂) in LCMS:

-

Cause: Temperature too high during activation.

-

Fix: Switch to Protocol B (Ghosez) but keep strictly at -10°C to 0°C. Do not let the reaction warm until the amine is added. The amide product is stable; the acid is not.

Regioselectivity (Aminothiazoles)

If your starting material is a 2-aminothiazole-4-carboxylic acid, the amino group at C2 is a competing nucleophile.

-

Fix: You must protect the C2-amine (e.g., Boc, Cbz) before activating the C4-acid. Self-polymerization will occur otherwise.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[7]

-

Ghosez, L., et al. (1979). "A mild method for the preparation of acid chlorides." Journal of the Chemical Society, Chemical Communications.

-

Biotage Application Note. (2023). "Can reaction solvent choice impact synthesis results?" (Solubility data for heterocyclic acids).

Sources

- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Improving solubility of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in DMSO

Topic: Improving solubility of 5-(4-Bromophenyl)thiazole-2-carboxylic acid in DMSO Ticket ID: SOL-THZ-005 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering solubility issues with This compound in Dimethyl Sulfoxide (DMSO). This molecule presents a dual challenge:

-

High Crystal Lattice Energy: The planar thiazole-phenyl system facilitates strong

- -

Hydrogen Bonding: The C2-carboxylic acid group forms stable cyclic dimers in aprotic solvents like DMSO, effectively doubling the molecular weight and reducing solvation efficiency.

This guide provides a tiered troubleshooting approach, moving from physical disruption to chemical modification, ensuring you achieve a stable, clear stock solution for your assays.

Module 1: Diagnostic & Physical Interventions

Use this module if you observe undissolved floating particles or a "cloudy" suspension immediately after adding solvent.

The "Lattice Lock" Phenomenon

Your molecule is likely "locked" in a crystalline state. DMSO is thermodynamically capable of dissolving it, but the kinetic barrier (breaking the crystal lattice) is high.

Step-by-Step Protocol:

-

Solvent Verification: Ensure your DMSO is Anhydrous (<0.1% water).

-

The "Pulse" Sonication Method:

-

Place the sealed vial in an ultrasonic bath.[3]

-

Sonicate in 30-second bursts for 5 minutes.

-

Critical: Allow 30 seconds of rest between bursts to prevent solvent heating above 40°C, which can degrade the thiazole ring (see Stability).

-

-

Thermal Induction:

-

If sonication fails, warm the solution to 37°C - 45°C in a water bath.

-

Warning: Do not exceed 60°C. Thiazoles can undergo S-oxidation or decarboxylation at high temperatures in DMSO.

-

Module 2: Chemical Modification (The "Silver Bullet")

Use this module if physical methods fail or if the compound precipitates upon cooling.

The most common reason for persistent insolubility of carboxylic acids in DMSO is dimerization . In aprotic solvents, carboxylic acids form strong hydrogen-bonded pairs (dimers) that behave like a much larger, less soluble molecule.

The Solution: In Situ Salt Formation

By adding a mild base, you deprotonate the carboxylic acid (

Protocol:

-

Calculate Molar Equivalents: Determine the moles of your solute.

-

Select a Base:

-

For Biological Assays: Use 1M Tris base or Sodium Bicarbonate (NaHCO₃) (aqueous concentrated stock).

-

For Chemical Synthesis/NMR: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

-

-

Titration:

-

Add the base to your DMSO suspension in a 1.1 : 1 molar ratio (Base : Solute).

-

Vortex immediately. The solution should clear rapidly as the monomeric anion forms.

-

Visualizing the Solubility Logic

Figure 1: Decision tree for troubleshooting solubility issues. The path moves from ensuring solvent quality to physical disruption, and finally to chemical modification via deprotonation.

Module 3: Stability & Storage Data

Thiazole derivatives in DMSO are chemically stable but sensitive to environmental factors.

| Parameter | Recommendation | Technical Rationale |

| Storage Temp | -20°C or -80°C | Prevents slow chemical degradation.[4] |

| Container | Amber Glass / Foil Wrap | Thiazoles can be photosensitive; DMSO can act as an oxidant under UV light. |

| Freeze/Thaw | Avoid | Repeated freezing causes "salting out" of the hydrophobic bromophenyl tail. Aliquot immediately. |

| Shelf Life | < 6 Months | DMSO is hygroscopic.[2] Over time, absorbed water will crash out the compound. |

Frequently Asked Questions (FAQs)

Q1: I added water to dilute my DMSO stock for an assay, and it precipitated immediately. Why? A: This is the "Crash-Out" effect.[3] Your molecule has a hydrophobic "tail" (4-Bromophenyl) and a polar "head" (Carboxylic acid). In 100% DMSO, it is soluble. When you add water, the dielectric constant changes, and the hydrophobic effect dominates, forcing the lipophilic tails to aggregate.

-

Fix: Use a "step-down" dilution. Dilute into 50% DMSO/Water first, or ensure the final concentration is below the thermodynamic solubility limit (likely <100 µM in aqueous buffer).

Q2: Can I use NaOH to dissolve it?

A: Yes, but with caution. Sodium hydroxide will form the sodium salt (

Q3: My DMSO frozen stock looks crystallized. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The crystals you see might be pure DMSO, not your compound.

-

Fix: Thaw completely at room temperature (do not heat aggressively). Vortex vigorously. If a fine powder remains at the bottom, follow Module 2 (add base) to redissolve.

References

-

Gaylord Chemical Company. (2007).[5][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102B). Retrieved from

-

BenchChem. (2025).[1][3][4] Impact of hygroscopic DMSO on solubility of lipophilic compounds. Retrieved from

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. (Discusses solvent effects in assays).

- Li, Di, et al. (2005). Equilibrium Solubility of Drug-like Compounds.

Sources

Technical Support Center: Thiazole-2-Carboxylic Acid Handling & Synthesis

Subject: Preventing Thermal and Acid-Catalyzed Decarboxylation of Thiazole-2-Carboxylic Acids Ticket ID: THC-2-STABILITY-GUIDE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Decarboxylation Trap"

Welcome to the Thiazole Stability Task Force. If you are reading this, you have likely observed your solid thiazole-2-carboxylic acid turning into a liquid or gas (CO₂) upon heating, or your coupling reactions yielding only the decarboxylated thiazole (proton at C2).

The Core Issue: Thiazole-2-carboxylic acids are inherently unstable due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This position (C2) is prone to decarboxylation because the resulting negative charge (ylide/carbanion) is stabilized by the heteroatoms.

The Golden Rule: Avoid Acid + Heat. The reaction is autocatalytic; as the acid decomposes, it can generate local acidic environments or thermal energy that accelerates the process.

Module 1: The Mechanistic "Why"

To prevent failure, you must understand the enemy. Decarboxylation at the 2-position is not a random event; it is a specific pathway driven by the stability of the zwitterionic intermediate.

The Mechanism[1][2][3][4][5][6]

-

Protonation: The ring nitrogen or the carboxylate is protonated.

-

Extrusion: CO₂ is lost, generating a transient ylide (C2 carbanion stabilized by N+).

-

Re-protonation: The ylide grabs a proton to form the neutral thiazole.

Figure 1: Mechanistic pathway of thiazole-2-carboxylic acid decarboxylation. Note the critical role of protonation in initiating the cascade.

Module 2: Storage & Handling Protocols

Issue: "My bottle of thiazole-2-carboxylic acid arrived, but it looks wet or pressurized."

Diagnosis: The free acid form is thermodynamically eager to release CO₂. Long-term storage of the free acid is risky.

Protocol A: The Salt Stabilization Method Convert the acid to a salt (Potassium or Sodium) immediately upon synthesis or receipt if long-term storage is required. The carboxylate anion is significantly more stable than the protonated acid because it lacks the proton required to facilitate the low-energy transition state.

| Form | Stability | Storage Temp | Recommendation |

| Free Acid | Low | -20°C | Use immediately. Do not heat >40°C. |

| Ethyl Ester | High | 4°C | Stable. Hydrolyze only immediately before use. |

| K+ Salt | High | 4°C | Preferred storage form. |

Module 3: Reaction Optimization (Coupling)

Issue: "I tried to make the acid chloride using Thionyl Chloride (

Analysis:

Using

-

Factor 1:

protonates the ring nitrogen, catalyzing decarboxylation. -

Factor 2: Heat provides the activation energy for

loss.

Solution: Use "Activation" reagents that operate at 0°C to Room Temperature (RT) and under Neutral/Basic conditions.

Recommended Reagents

-

DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride):

-

T3P (Propylphosphonic anhydride):

-

Why: Low toxicity, easy workup, works in EtOAc/DMF.

-

-

HATU / DIPEA:

-

Why: Standard peptide coupling, but strictly control the base equivalents to ensure the species remains deprotonated.

-

Validated Protocol: DMTMM Coupling

This protocol avoids acid chloride formation entirely.

Materials:

-

Thiazole-2-carboxylic acid (1.0 eq)

-

Amine partner (1.1 eq)

-

DMTMM-Cl (1.2 eq)

-

Solvent: Methanol or THF (0.1 M concentration)

-

N-Methylmorpholine (NMM) (Catalytic, 0.1 eq - optional, buffers pH)

Step-by-Step:

-

Dissolution: Dissolve the thiazole-2-carboxylic acid in Methanol or THF at 0°C .

-

Buffering: Add NMM. Check pH: Ensure it is roughly neutral or slightly basic (pH 7-8).

-

Activation: Add DMTMM-Cl in one portion. Stir at 0°C for 30 minutes.

-

Checkpoint: Do not heat. The active ester formed is stable at this temp.

-

-

Coupling: Add the amine partner.

-

Reaction: Allow to warm to Room Temperature (20-25°C) only. Do NOT reflux. Stir for 4-12 hours.

-

Workup: Evaporate solvent at reduced pressure (bath temp < 30°C). Partition between EtOAc and Sat.

(keeps any unreacted acid as the stable salt).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your experimental setup.

Figure 2: Decision matrix for selecting the appropriate coupling strategy based on scale and failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/NHS for this coupling? A: Yes, but be cautious. EDC requires a slightly acidic pH (4.5-6.0) for optimal activation, which dangers the stability of the thiazole. If you use EDC, work fast and keep the temperature at 0°C. DMTMM is generally superior for this specific substrate because it works well at neutral pH.

Q: I see gas evolving during the reaction. Is that CO₂?

A: If you are using a carbonate base (

Q: Can I purify the free acid by recrystallization?

A: We strongly advise against heating the free acid in solvent for recrystallization. It is safer to purify the ester or the final coupled product. If you must purify the acid, use acid-base extraction at low temperatures (

References

-

Kinetics of Decarboxylation: Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[6] Journal of the Chemical Society, Perkin Transactions 2, 1991. (Note: While this paper discusses the 5-position, it establishes the fundamental decarboxy-protonation mechanism relevant to thiazoles).

-

DMTMM Reagent: Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Synthesis of Amides and Esters." Tetrahedron, 2001.

-

General Heterocyclic Stability: Joule, J.A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Chapter on Thiazoles: Reactivity of Substituents).

-

Thiazole-2-Carboxylic Acid Properties: Sigma-Aldrich Technical Data Sheet.

Sources

- 1. Advancements in double decarboxylative coupling reactions of carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01747A [pubs.rsc.org]

- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. semanticscholar.org [semanticscholar.org]

Technical Support Center: 5-(4-Bromophenyl)thiazole-2-carboxylic Acid Synthesis

Ticket ID: #THZ-5BR-2COOH-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

System Overview & Reaction Logic

You are synthesizing 5-(4-bromophenyl)thiazole-2-carboxylic acid . The most robust synthetic pathway for this specific scaffold is the Hantzsch Thiazole Synthesis utilizing Ethyl Thiooxamate .

This is a two-phase workflow:

-

Cyclization: Condensation of 2,4'-dibromoacetophenone with ethyl thiooxamate to form the ethyl ester intermediate.

-

Hydrolysis: Saponification of the ester to yield the free carboxylic acid.

Critical Warning: Thiazole-2-carboxylic acids are thermally unstable . They are prone to spontaneous decarboxylation to form the corresponding thiazole (in this case, 5-(4-bromophenyl)thiazole). This is the #1 cause of "disappearing product" during the final workup.

Workflow Visualization

Caption: Figure 1. Synthetic workflow and critical failure point (decarboxylation).

Troubleshooting Modules (Q&A)

Phase 1: Cyclization (Ester Formation)

Q: My yield for the ethyl ester intermediate is low (<40%). The TLC shows unreacted bromoketone. A: This indicates incomplete condensation. The Hantzsch reaction generates HBr as a byproduct, which can protonate the thioamide nitrogen, rendering it less nucleophilic.

-

Fix 1 (Scavenger): Add a mild base like NaHCO₃ (1.1 eq) or 2,6-lutidine to neutralize the HBr generated in situ. Do not use strong amines (TEA) as they can cause self-condensation of the bromoketone.

-

Fix 2 (Solvent): Switch from Ethanol to DMF or Dioxane . Ethanol is standard, but if the bromoketone has low solubility, the reaction stalls.

-

Fix 3 (Dehydration): Add activated 3Å Molecular Sieves to the reaction vessel. The condensation releases water; removing it drives the equilibrium forward.

Q: I see multiple spots on TLC during cyclization. A: This is likely due to the degradation of Ethyl Thiooxamate . Thioamides can hydrolyze or decompose under oxidative conditions.

-

Check: Verify the purity of your Ethyl Thiooxamate. It should be a yellow/orange solid. If it is dark brown or sticky, recrystallize it.

-

Protocol Adjustment: Use a 1.2 to 1.5 equivalent excess of the thiooxamate relative to the bromoketone to account for thermal decomposition.

Phase 2: Hydrolysis (The "Danger Zone")

Q: I obtained the ester, but after hydrolysis and acidification, I isolated a solid that matches the mass of the decarboxylated product (M-44). A: You likely heated the reaction during acidification or drying. Thiazole-2-carboxylic acids are electron-deficient and lose CO₂ easily.

-

Rule 1: Perform hydrolysis at Room Temperature (RT) . Do not reflux. If the ester is insoluble, use a THF/Water (3:1) mixture to solubilize it rather than heating.

-

Rule 2: Acidify with cold 1N HCl in an ice bath.

-

Rule 3: NEVER dry this product in an oven >40°C. Dry under high vacuum at RT.

Q: The product is not precipitating upon acidification. A: The thiazole nitrogen can be protonated, forming a soluble hydrochloride salt, or the product is trapped in a "oiling out" phase.

-

Optimization: Adjust pH to exactly 3-4 . Going too acidic (pH < 1) forms the soluble thiazolium salt.

-

Technique: If it oils out, scratch the glass with a spatula to induce nucleation or add a seed crystal.

Optimized Experimental Protocols

Step 1: Synthesis of Ethyl 5-(4-bromophenyl)thiazole-2-carboxylate

Target: Stable Ester Intermediate

| Parameter | Specification | Note |

| Limiting Reagent | 2-Bromo-1-(4-bromophenyl)ethan-1-one | "p-Bromophenacyl bromide" |

| Nucleophile | Ethyl Thiooxamate | 1.2 Equivalents |

| Solvent | Absolute Ethanol (EtOH) | 0.2 M Concentration |

| Temperature | Reflux (78°C) | 4–6 Hours |

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in absolute EtOH.

-

Add Ethyl Thiooxamate (1.2 eq).

-

Heat to reflux with stirring for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromoketone (

) should disappear, and a fluorescent blue spot (the thiazole) should appear ( -

Workup: Cool to RT. The product often crystallizes directly from the reaction mixture.

-

If solid forms: Filter and wash with cold EtOH.

-

If no solid: Concentrate solvent to 20% volume, cool to 0°C.

-

-

Yield Check: Expected yield >75%.

Step 2: Hydrolysis to this compound

Target: Sensitive Carboxylic Acid

| Parameter | Specification | Note |

| Reagent | LiOH or NaOH (2M aq) | 2.0 Equivalents |

| Solvent | THF : Water (3:1) | Crucial for solubility |

| Temperature | Room Temperature | DO NOT HEAT |

Procedure:

-

Dissolve the ester from Step 1 in THF. Add the aqueous LiOH solution.

-

Stir vigorously at RT for 2–12 hours. The solution should become homogeneous.

-

Workup (Critical):

-

Dilute with water.[1]

-

Wash the aqueous layer with Ethyl Acetate (to remove unreacted ester/impurities). Discard the organic layer.

-

Cool the aqueous layer to 0°C (Ice bath).

-

Dropwise add 1N HCl until pH reaches ~3. A white/off-white precipitate should form.

-

-

Isolation: Filter immediately. Wash with cold water.[1]

-

Drying: Dry under vacuum over

or in a desiccator. Do not use a heat lamp.

Decision Logic for Troubleshooting

Use this logic tree to diagnose yield failures.

Caption: Figure 2. Troubleshooting logic tree for yield optimization.

References

-

Hantzsch Thiazole Synthesis Mechanism & Conditions

-

Decarboxyl

- Source: Journal of the Chemical Society, Perkin Transactions 2 (via RSC).

- Context: Kinetic study confirming the instability and decarboxylation mechanism of thiazole-2-carboxylic acids (specifically 2-amino and 2-phenylamino derivatives, applicable to the general scaffold).

-

Link:[Link]

-

Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one (Precursor)

-

General Purific

- Source: Master Organic Chemistry.

- Context: Principles of solubility and pH swing for isolating carboxylic acids

-

Link:[Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 5-Substituted Thiazole Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant challenge of steric hindrance in reactions involving 5-substituted thiazoles. The thiazole ring is a cornerstone in medicinal chemistry, but its functionalization, particularly at the C5 position when a bulky substituent is present, can be notoriously difficult, leading to low yields, side reactions, and stalled projects.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and evidence-based strategies to navigate these synthetic hurdles. The content is structured in a flexible question-and-answer format, designed to address the specific issues you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common initial questions and problems faced by researchers working with sterically encumbered 5-substituted thiazoles.

Q1: What is steric hindrance in the context of 5-substituted thiazole reactions, and how do I know it's affecting my experiment?

A1: Steric hindrance is a phenomenon where the size of a substituent group on a molecule physically obstructs a reactive center, thereby slowing down or preventing a chemical reaction.[1] In the case of 5-substituted thiazoles, a bulky group at this position can block the approach of reagents or catalysts to adjacent reactive sites, most commonly the C5 position itself during cross-coupling reactions or C-H functionalization.

Common signs that steric hindrance is negatively impacting your reaction include:

-

Low or no product yield: This is the most obvious indicator, even with extended reaction times or increased temperatures.

-

Incomplete conversion: A significant amount of your starting material remains unreacted, despite using an excess of the other reagents.

-

Formation of side products: You may observe byproducts resulting from reactions at less sterically hindered sites (e.g., the C2 or C4 positions) or from the homocoupling of your reaction partners.

-

Catalyst deactivation: The steric bulk can sometimes interfere with the catalyst's ability to complete its catalytic cycle, leading to the formation of inactive catalyst species.

Q2: I'm planning a Suzuki-Miyaura coupling with a bulky boronic acid at the 5-position of a bromothiazole. What are the key factors I need to consider to ensure success?

A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is sensitive to steric effects.[2] When coupling a bulky boronic acid to a 5-bromothiazole, especially if the thiazole also has a substituent at the 4-position, careful selection of the catalyst system is paramount. The key is to use a catalyst system that can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often hindered in sterically demanding environments.

Consider the following:

-

Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can work, they often require harsh conditions.[2] Modern palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are generally more effective.

-

Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential. Ligands like SPhos and XPhos have demonstrated high efficacy in coupling sterically hindered substrates.[2][3] These ligands promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.[4]

-

Base and Solvent: The choice of base and solvent can also influence the outcome. A moderately strong base like K₃PO₄ or K₂CO₃ is often used.[5] Solvents such as 1,4-dioxane or a toluene/water mixture are common.[2][5]

Q3: I'm attempting a Buchwald-Hartwig amination on a 5-halothiazole with a bulky secondary amine and getting poor results. What should I troubleshoot first?

A3: The Buchwald-Hartwig amination is another powerful cross-coupling reaction that is highly dependent on the steric environment around the reaction center.[6] Low yields in the amination of 5-halothiazoles with bulky amines are a common issue.

Here’s a troubleshooting workflow:

-

Evaluate Your Ligand: As with Suzuki coupling, the ligand is crucial. For sterically demanding aminations, bulky, electron-rich biarylphosphine ligands are the go-to choice. Ligands such as tBuBrettPhos have been specifically designed for challenging C-N couplings.[7][8] These ligands stabilize the palladium catalyst and facilitate the reductive elimination step, which is often the rate-limiting step in these reactions.

-

Check Your Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[6] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.

-

Consider the Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using a 5-chlorothiazole, you will likely need a more active catalyst system than for a 5-bromothiazole.

-

Solvent and Temperature: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The reaction may require elevated temperatures, and microwave irradiation can sometimes be beneficial in driving the reaction to completion.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides more detailed, step-by-step guidance for specific, challenging reactions, complete with explanations of the underlying principles.

Scenario 1: Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid to a 5-Bromothiazole

Problem: Low yield (<20%) in the coupling of 2-isobutyl-5-bromothiazole with 2,6-dimethylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol/water.

Analysis: This is a classic case of steric hindrance. The ortho-methyl groups on the boronic acid and the isobutyl group at the 2-position of the thiazole create a sterically congested environment around the C5 position. The tetrakis(triphenylphosphine)palladium(0) catalyst is likely too bulky and not active enough to facilitate the reaction efficiently.

Solution Workflow:

Caption: Troubleshooting workflow for a sterically hindered Suzuki coupling.

Detailed Experimental Protocol (Optimized):

Materials:

-

2-Isobutyl-5-bromothiazole

-

2,6-Dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask, add 2-isobutyl-5-bromothiazole (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst premix to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.

-

Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Changes:

-

Pd(OAc)₂/SPhos: The combination of a simple palladium(II) source and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for challenging Suzuki couplings.[2] The ligand promotes the formation of a highly active, monoligated Pd(0) species that can more readily undergo oxidative addition to the sterically hindered 5-bromothiazole.

-